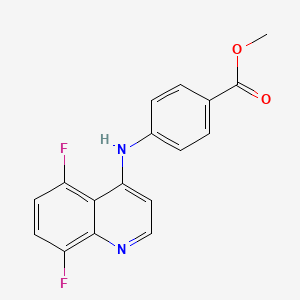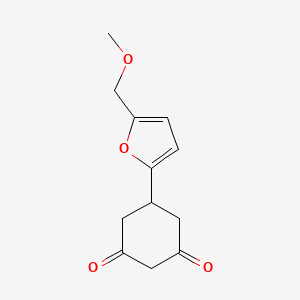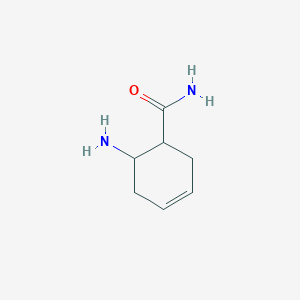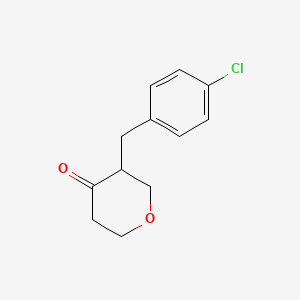
Histidine, N-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound featuring a benzylamino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with an appropriate precursor.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (S)-enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzylamino group.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Benzylamine and other nucleophiles under mild conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyimidazoles: These compounds share the imidazole ring and exhibit similar biological activities.
Benzimidazoles: Known for their antimicrobial properties and structural similarity to imidazoles.
Uniqueness
(S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral center and the combination of benzylamino and imidazole functionalities, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (S)-2-(Benzylamino)-3-(1H-imidazol-4-yl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18) |
InChI Key |
FOYXZVHDLXZETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)


![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)


![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)


